Benzylmethylamine hydrochloride

Description

Contextualization within Amine Chemistry

Amines are a fundamental class of organic compounds derived from ammonia, where one or more hydrogen atoms are replaced by organic substituents such as alkyl or aryl groups. Their chemical behavior is largely defined by the lone pair of electrons on the nitrogen atom, which imparts basicity and nucleophilicity. Benzylamines are a subclass of amines characterized by a benzyl (B1604629) group (a benzene (B151609) ring attached to a CH₂ group) bonded to a nitrogen atom. wikipedia.orgfoodb.ca They are classified as primary, secondary, or tertiary, depending on the number of organic substituents on the nitrogen, in addition to the benzyl group.

Substituted benzylamines feature additional functional groups on the aromatic ring or the nitrogen atom. These modifications can significantly alter the molecule's physical and chemical properties. Due to their basic nature, benzylamines readily react with acids to form salts. The hydrochloride salt, formed by the reaction of the benzylamine (B48309) with hydrochloric acid, is particularly common. wikipedia.orgresearchgate.net This conversion to a salt often increases the compound's water solubility and stability, making it easier to handle, store, and purify as a crystalline solid. chemicalbook.com Benzylmethylamine hydrochloride is the salt of N-methylbenzylamine, a secondary amine. nih.gov

N-Methylated Benzylamines as Key Chemical Entities in Synthetic Transformations

N-methylated benzylamines, such as N-methylbenzylamine (the parent compound of this compound), are valuable reagents and intermediates in a variety of synthetic transformations. nih.gov The N-benzyl group is frequently employed as a protecting group for amines. After an N-alkylation reaction, the benzyl group can be selectively removed through catalytic hydrogenolysis, a process where hydrogen gas and a catalyst like palladium on carbon are used. This regenerates the amine for further reactions. wikipedia.org

N-methylbenzylamine itself serves as a crucial building block for more complex molecules. For instance, it is used in the synthesis of various pharmaceutical compounds. prepchem.comprepchem.com One notable application is in the preparation of nicardipine, a calcium channel blocker, where an N-methylbenzylamino functionalized ester is a key intermediate. prepchem.com Furthermore, substituted N-methylbenzylamines are integral to the synthesis of inhibitors for specific enzymes, such as 17β-hydroxysteroid dehydrogenase, highlighting their importance in medicinal chemistry research. mdpi.com The reactivity of the amine group allows for its incorporation into larger molecular scaffolds through reactions like acylation or further alkylation. wikipedia.org

Physicochemical and Spectroscopic Data of this compound

The following tables provide key identification and property data for this compound.

Table 1: Compound Identification

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | N-methyl-1-phenylmethanamine;hydrochloride | nih.gov |

| CAS Number | 13426-94-3 | nih.govnih.gov |

| Molecular Formula | C₈H₁₂ClN | nih.govnih.gov |

| Molecular Weight | 157.64 g/mol | nih.govnih.gov |

| Synonyms | N-Benzylmethylamine hydrochloride, Methylbenzylamine hydrochloride, Benzyl(methyl)ammonium chloride | nih.govfda.gov |

Table 2: Physical and Spectroscopic Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | 180-181 °C (for a derivative synthesized using N-methylbenzylamine) | prepchem.com |

| Hydrogen Bond Donor Count | 2 | nih.gov |

| Hydrogen Bond Acceptor Count | 1 | nih.gov |

| ¹³C NMR Spectra | Data available in spectral databases. | nih.gov |

| IR Spectra | Data available in spectral databases. | nih.gov |

| Mass Spectrometry | Experimental LC-MS/MS data available. | nih.gov |

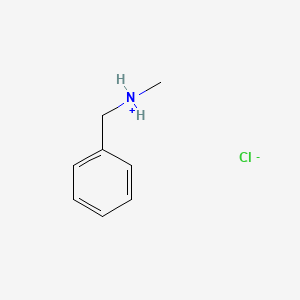

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

benzyl(methyl)azanium;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N.ClH/c1-9-7-8-5-3-2-4-6-8;/h2-6,9H,7H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBSOFSBFHDQRLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[NH2+]CC1=CC=CC=C1.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

103-67-3 (Parent) | |

| Record name | N-Methylbenzylamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013426943 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

157.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13426-94-3 | |

| Record name | Methylbenzylamine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13426-94-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methylbenzylamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013426943 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthetic Methodologies for Benzylmethylamine Hydrochloride and Its Amine Precursor

Synthetic Routes to N-Methylbenzylamine (Free Base)

N-methylbenzylamine, the free base, can be synthesized through several established chemical pathways. The most common methods include the alkylation of primary amines and the reductive amination of carbonyl compounds.

Alkylation Reactions: Benzyl (B1604629) Chloride and Methylamine (B109427) Condensation

A primary method for synthesizing N-methylbenzylamine involves the direct N-alkylation of methylamine with benzyl chloride. In this reaction, the nucleophilic amine attacks the electrophilic carbon of the benzyl chloride, displacing the chloride ion and forming the secondary amine.

A typical procedure involves reacting benzyl chloride with an excess of aqueous methylamine. mdma.ch The use of a molar excess of methylamine is crucial to minimize the formation of the tertiary amine, N,N-dibenzylmethylamine, as the product (N-methylbenzylamine) is also nucleophilic and can react with additional benzyl chloride. The reaction is often performed in the presence of a base, such as sodium hydroxide (B78521), to neutralize the hydrochloric acid formed during the reaction. One documented example using a 6:1 molar ratio of 25% aqueous methylamine to benzyl chloride reported a 75% yield of N-methylbenzylamine. mdma.ch The reaction is exothermic and the temperature is typically controlled by the rate of addition of benzyl chloride. mdma.ch

Reductive Amination Approaches of Carbonyl Compounds

Reductive amination is a versatile and widely used method for forming amines from carbonyl compounds (aldehydes or ketones). wikipedia.org This process involves two key steps: the formation of an imine or enamine intermediate, followed by its reduction to the corresponding amine. wikipedia.orgmasterorganicchemistry.com This can be performed in a one-pot reaction where the carbonyl compound, amine, and reducing agent are combined. wikipedia.org

The synthesis of N-methylbenzylamine can be efficiently achieved through the reductive amination of benzaldehyde (B42025) with methylamine. In this process, benzaldehyde first reacts with methylamine to form the intermediate N-benzylidenemethylamine (an imine). orgsyn.orgchemicalbook.com This imine is then reduced to N-methylbenzylamine.

Various reducing agents and catalysts can be employed for this transformation. Catalytic hydrogenation using hydrogen gas with catalysts like palladium on carbon (Pd/C) is a common approach. chemicalbook.comgoogle.com A 2022 study reported a 99% yield for the reduction of (E)-N-methyl-1-phenylmethanimine to N-benzylmethylamine using 10% Pd/C under a hydrogen atmosphere in dichloromethane. chemicalbook.com Other reducing agents such as sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) are also effective and often preferred for laboratory-scale synthesis due to their operational simplicity. masterorganicchemistry.comresearchgate.net Sodium cyanoborohydride is particularly useful as it is a mild reducing agent that selectively reduces the imine in the presence of the aldehyde. masterorganicchemistry.com The reaction is typically carried out in a suitable solvent, such as methanol. google.comgoogle.com

Table 1: Examples of Reductive Amination for N-Methylbenzylamine Synthesis

| Carbonyl Compound | Amine | Reducing Agent/Catalyst | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| Benzaldehyde | Methylamine | H₂ / 10% Pd/C | Dichloromethane | 20°C, 3 h | 99% | chemicalbook.com |

| Benzaldehyde | α-phenylethylamine | H₂ / Pd/C (10%) | Methanol | 24°C, 5 h | High | google.com |

| Benzaldehyde | Methylamine | NaBH₃CN | Methanol | Room Temp | Good | masterorganicchemistry.com |

The reaction specified as the reductive amination of phenyl-2-propanone (P2P) with N-benzylmethylamine does not produce N-benzylmethylamine. Instead, this reaction pathway uses N-benzylmethylamine as a reactant to produce a more complex tertiary amine, N-benzylmethamphetamine. The process involves the initial formation of an intermediate, which then undergoes hydrogenolysis to yield methamphetamine and toluene. mdma.chpismin.com This reaction is relevant in the context of clandestine methamphetamine synthesis and is studied in forensic chemistry. mdma.chnih.gov Therefore, this specific reaction is not a synthetic route to N-benzylmethylamine but rather a process that consumes it.

Salt Formation: Conversion of N-Methylbenzylamine to its Hydrochloride

The conversion of the free base N-methylbenzylamine into its hydrochloride salt is a straightforward acid-base reaction. This is typically achieved by treating a solution of the N-methylbenzylamine free base with hydrochloric acid. wikipedia.orgljmu.ac.uk

The free base is usually dissolved in an appropriate organic solvent, such as acetone (B3395972), diethyl ether, or ethyl acetate (B1210297). ljmu.ac.ukprepchem.com Concentrated or gaseous hydrochloric acid is then added to the solution until the pH becomes acidic, leading to the precipitation of N-benzylmethylamine hydrochloride as a solid. ljmu.ac.uk The resulting salt can then be isolated by filtration, washed with a small amount of the solvent to remove any residual impurities, and dried. For instance, one procedure describes dissolving the purified freebase in acetone and titrating with concentrated HCl solution to pH 1, followed by evaporation and recrystallization to obtain the hydrochloride salt. ljmu.ac.uk

Advanced Synthetic Protocols

Modern synthetic chemistry continues to seek more efficient, selective, and environmentally benign methods for amine synthesis. For N-alkylation reactions, this includes the development of novel catalytic systems.

One advanced approach is the "borrowing hydrogen" or "hydrogen autotransfer" methodology. researchgate.netresearchgate.net This strategy allows for the N-alkylation of amines with alcohols, which are generally considered greener alkylating agents than alkyl halides. In this process, a catalyst, often based on a transition metal like ruthenium or iridium, temporarily removes hydrogen from the alcohol to form an aldehyde in situ. researchgate.net This aldehyde then undergoes reductive amination with the amine, and the "borrowed" hydrogen is returned in the final reduction step. This method avoids the pre-synthesis of aldehydes and generates water as the only byproduct. researchgate.net

Additionally, research into iron-catalyzed reductive aminations is gaining traction as iron is an earth-abundant and less toxic metal. nih.gov These protocols can offer convenient and selective pathways for N-methylation and other alkylations without the need for high-pressure hydrogen gas, sometimes using alternative hydrogen sources like formic acid or even paraformaldehyde, which can serve as both a carbon source and a reducing agent. researchgate.netnih.gov

Stereoselective Synthesis and Chiral Induction using N-Methylbenzylamine and its Derivatives

N-methylbenzylamine can be employed as a nucleophile in stereoselective synthetic transformations. Its role is particularly noted in the ring-opening of epoxides, where the approach of the amine dictates the stereochemistry of the resulting product. The inherent chirality of a substrate can direct the amine to a specific face of the molecule, leading to the formation of a single diastereomer.

A notable application involves the stereoselective synthesis of tetrafunctional diterpene steviol (B1681142) derivatives, which have been investigated for their antiproliferative activities. nih.gov In this research, a key intermediate, a spiro-epoxide derived from steviol, was subjected to ring-opening with various primary and secondary amines to produce a library of aminotriols. nih.gov N-benzylmethylamine (another name for N-methylbenzylamine) was used as one of the secondary amine nucleophiles in this process. nih.gov

The reaction involved opening the oxirane ring of the steviol-derived spiro-epoxide. This transformation yielded the corresponding aminotriol derivative with a high degree of stereoselectivity, governed by the structure of the diterpene framework. nih.gov However, it was observed that N-benzylmethylamine was less efficient in this specific synthesis compared to other amines, and the resulting compound exhibited lower bioactivity in subsequent in vitro pharmacological studies. nih.gov

Table 1: Stereoselective Ring-Opening of a Steviol-Derived Spiro-Epoxide

| Entry | Amine Nucleophile | Product | Yield |

|---|---|---|---|

| 1 | N-Benzylmethylamine | Aminotriol 6 | 47% |

| 2 | Benzylamine (B48309) | Aminotriol 5 | 98% |

| 3 | 4-Methoxybenzylamine | Aminotriol 7 | 95% |

Data sourced from a study on the synthesis of diterpene steviol derivatives. nih.gov

This research underscores the utility of N-methylbenzylamine and its derivatives in creating complex, stereodefined molecules, even if its efficiency can be substrate-dependent. nih.gov

Application of Polymer-Supported Reagents in N-Methylbenzylamine Synthesis

The synthesis of N-methylbenzylamine and other amines is often amenable to the use of polymer-supported reagents. cam.ac.uksopachem.com These reagents, also known as solid-supported or resin-bound reagents, are functional molecules attached to an insoluble polymer backbone. sopachem.com Their primary advantage is the simplification of the reaction workup and product purification. After the reaction is complete, the spent reagent and any by-products bound to the solid support can be removed by simple filtration, eliminating the need for more complex purification techniques like chromatography or liquid-liquid extraction. cam.ac.uksopachem.com

One of the common industrial routes to produce benzylamines is the reductive amination of benzaldehyde. wikipedia.org This process can be adapted using polymer-supported reagents. For instance, a polymer-supported borohydride or cyanoborohydride reagent could be used as the reducing agent. This approach, known as polymer-assisted solution-phase synthesis (PASP), confines the reducing agent to the solid phase, which can then be easily filtered off.

The utility of polymer-supported reagents has been demonstrated in complex multi-step syntheses. For example, polymer-supported borohydride has been used to reduce acid chlorides to alcohols, with subsequent oxidation by another polymer-supported reagent to yield an aldehyde. cam.ac.uk Scavenger resins are also frequently used in tandem. These are functionalized polymers designed to react with and "scavenge" excess reagents or by-products from the solution. For instance, after an acylation reaction, a polymer-supported amine could be added to remove unreacted acyl chloride, or a polymer-supported isocyanate could be used to remove excess amine.

While direct, large-scale synthesis of N-methylbenzylamine using polymer-supported reagents is not extensively detailed in readily available literature, the principles are well-established. The synthesis of N-methylbenzylamine from benzaldehyde and methylamine, for instance, involves the formation of an intermediate imine, which is then reduced. chemicalbook.com

Table 2: Potential Application of Polymer-Supported Reagents in N-Methylbenzylamine Synthesis via Reductive Amination

| Step | Reagents & Substrates | Polymer-Supported Reagent/Scavenger | Purpose |

|---|---|---|---|

| 1 | Benzaldehyde, Methylamine | N/A (or Dean-Stark trap) | Formation of N-benzylidenemethanamine |

| 2 | N-benzylidenemethanamine | Polymer-Supported Borohydride | Reduction of imine to N-methylbenzylamine |

| 3 | Crude reaction mixture | Polymer-Supported Isocyanate (Scavenger) | Removal of any excess methylamine |

This methodology offers a cleaner and more efficient path to the desired amine by immobilizing reactants and by-products, thereby streamlining the synthesis and isolation process. sopachem.com

Chemical Reactivity and Mechanistic Investigations of Benzylmethylamine Hydrochloride

Reactions Involving the Amine Functionality

The nitrogen atom in benzylmethylamine possesses a lone pair of electrons, making it nucleophilic and basic, thereby defining its characteristic reactions.

The amine group of benzylmethylamine can readily undergo N-alkylation and N-acylation. N-alkylation involves the formation of a new carbon-nitrogen bond, converting the secondary amine into a tertiary amine or a quaternary ammonium (B1175870) salt. youtube.com This transformation is typically achieved by reacting the amine with an alkyl halide. acsgcipr.org The reactivity of the amine as a nucleophile can lead to overalkylation, making it difficult to stop the reaction at a specific stage. youtube.com

N-acylation is the reaction of benzylmethylamine with an acylating agent, such as an acyl chloride or an acid anhydride, to form an amide. For instance, the related primary amine, benzylamine (B48309), reacts with acetyl chloride to yield N-benzylacetamide. wikipedia.org These reactions are fundamental in peptide synthesis and the creation of more complex molecular architectures.

| Reaction Type | Typical Reagents | Product Type | General Significance |

|---|---|---|---|

| N-Alkylation | Alkyl halides (e.g., R-Br, R-I), Alcohols | Tertiary Amine, Quaternary Ammonium Salt | Synthesis of more substituted amines. youtube.comnih.gov |

| N-Acylation | Acyl chlorides (e.g., RCOCl), Acid anhydrides | Amide | Formation of stable amide bonds, common in pharmaceutical synthesis. wikipedia.org |

Benzylmethylamine and its derivatives participate in various condensation reactions, which involve the joining of two molecules with the elimination of a small molecule, such as water. A notable example is the Mannich reaction, a three-component organic reaction that involves the aminoalkylation of an acidic proton located next to a carbonyl group. wikipedia.orgyoutube.com

The mechanism begins with the formation of an iminium ion from the amine (e.g., benzylmethylamine) and an aldehyde (often formaldehyde). wikipedia.orglibretexts.org This electrophilic iminium ion then reacts with a carbon nucleophile, typically an enol or enolate derived from a ketone, aldehyde, or other carbonyl compound. wikipedia.orglibretexts.org The final product is a β-amino-carbonyl compound, known as a Mannich base. wikipedia.org This reaction is a powerful tool for constructing carbon-carbon bonds and introducing a nitrogen-containing functional group. chemistryviews.org

Furthermore, benzylamine derivatives can undergo condensation with other carbonyl compounds. For example, the condensation of 2-substituted benzylamines with glyoxal (B1671930) has been shown to produce complex heterocyclic structures like hexabenzylhexa-azaisowurtzitanes or tetrahydroquinazolines, depending on the substituent. psu.edu

The benzyl (B1604629) group in N-benzylmethylamine is susceptible to cleavage via hydrogenolysis, a reaction that breaks a chemical bond using hydrogen. This tendency makes the benzyl group a valuable N-protecting group in multi-step organic synthesis. wikipedia.org After serving its purpose of protecting the amine functionality, the benzyl group can be removed under relatively mild conditions to reveal the free amine. wikipedia.orgresearchgate.net

Catalytic hydrogenolysis is the most common method for debenzylation. ox.ac.uk The reaction is typically carried out using a heterogeneous catalyst, most often palladium on carbon (Pd/C) or palladium hydroxide (B78521) on carbon (Pearlman's catalyst), under a hydrogen gas atmosphere. nih.govacsgcipr.orgacsgcipr.org An alternative to using gaseous hydrogen is catalytic transfer hydrogenation, where a hydrogen donor molecule, such as ammonium formate (B1220265) or cyclohexadiene, is used in the presence of the palladium catalyst. acsgcipr.orgduke.edu The choice of catalyst and reaction conditions can be tuned to be compatible with other functional groups in the molecule. acsgcipr.org For instance, acetic acid has been found to facilitate the N-debenzylation of certain complex N-benzyl derivatives. nih.gov

| Method | Catalyst | Hydrogen Source | Key Features |

|---|---|---|---|

| Catalytic Hydrogenation | Pd/C, Pd(OH)₂/C (Pearlman's catalyst) | H₂ gas | Common and efficient method for cleaving benzyl groups. wikipedia.orgnih.gov |

| Catalytic Transfer Hydrogenation (CTH) | Pd/C, Palladium Black | Ammonium Formate, Cyclohexadiene | Avoids the need for handling flammable H₂ gas. acsgcipr.orgduke.edu |

| Oxidative Debenzylation | N-Iodosuccinimide (NIS) | - | A homogeneous system useful for substrates with other hydrogenolyzable groups. ox.ac.uk |

| Base-Promoted Debenzylation | KOtBu/DMSO | O₂ | Effective for N-debenzylation of certain nitrogen-containing heterocycles. researchgate.net |

As a secondary amine, benzylmethylamine can react with nitrosating agents, such as nitrous acid (HONO, typically generated in situ from sodium nitrite (B80452) and a strong acid), to form an N-nitrosoamine derivative. wikipedia.orgnih.gov The product of this reaction is N-nitroso-N-benzylmethylamine, also known as N-methyl-N-benzylnitrosamine. lgcstandards.comnih.govnih.gov

The mechanism involves the protonation of nitrous acid, followed by nucleophilic attack by the secondary amine's nitrogen atom on the nitrogen of the nitrosonium ion (NO⁺). Subsequent deprotonation yields the stable N-nitrosoamine. N-nitrosoamines are a significant class of compounds that have been studied extensively. wikipedia.orgnih.gov The reaction of secondary amines with nitrite is a well-established chemical transformation. nih.gov

Catalytic Activities of Benzylmethylamine and its Derivatives

Beyond being a substrate in chemical reactions, benzylamine and its derivatives can also function as catalysts in certain organic transformations.

Benzylamine has been demonstrated to act as an effective nucleophilic catalyst. organic-chemistry.org A notable example is its use in the "on-water" synthesis of 2-substituted quinolines from 2-aminochalcone derivatives. organic-chemistry.org In this protocol, benzylamine facilitates the reaction through a proposed mechanism involving conjugate addition to the chalcone, followed by intramolecular condensation and elimination to form the quinoline (B57606) ring system. organic-chemistry.org This method is highlighted for its operational simplicity, broad substrate scope, and good functional group tolerance. organic-chemistry.org The ability of the catalyst to be recycled makes the process more environmentally friendly. organic-chemistry.org This application underscores the potential of simple amines like benzylamine and its derivatives to serve as catalysts in the synthesis of valuable heterocyclic compounds.

Participation in Esterification and Transesterification Processes

Currently, there is a notable lack of specific research in publicly available scientific literature detailing the direct participation of benzylmethylamine hydrochloride as a catalyst or reactant in esterification and transesterification reactions.

In principle, amine-catalyzed esterification can proceed through several mechanisms, including nucleophilic catalysis, general-base catalysis, or specific-base catalysis. For instance, studies on the reaction of benzoyl chloride with alcohols have shown that the mechanism can be dependent on the nature of the alcohol and the amine catalyst nih.gov. While tertiary amines are commonly studied, the role of a secondary amine salt like this compound is not well-documented in this context.

Transesterification, the process of exchanging the organic group of an ester with the organic group of an alcohol, is also frequently catalyzed by acids or bases wikipedia.org. Basic catalysts work by deprotonating the alcohol, increasing its nucleophilicity wikipedia.org. While N-heterocyclic carbenes have been shown to be effective catalysts for transesterification, the specific catalytic activity of this compound in these reactions has not been reported researchgate.net.

Reaction Kinetics and Thermodynamic Analyses

Gas-Phase Elimination Kinetics Studies of Related Esters Decomposing to Benzylmethylamine

Significant research has been conducted on the gas-phase elimination kinetics of N-benzylglycine ethyl ester, which serves as a precursor that decomposes to form benzylmethylamine researchgate.net. These studies provide insight into the thermal stability and decomposition mechanism of related compounds that yield benzylmethylamine.

The gas-phase elimination of N-benzylglycine ethyl ester was investigated in a static system seasoned with allyl bromide and in the presence of the free-radical suppressor toluene. The reaction was found to be homogeneous, unimolecular, and to follow a first-order rate law under the experimental conditions researchgate.net. The primary elimination products are benzylglycine and ethylene. However, the intermediate, benzylglycine, is unstable under the reaction conditions and subsequently decomposes to produce benzylmethylamine and carbon dioxide researchgate.net.

The kinetics of this decomposition were studied over a temperature range of 386.4–426.7 °C and a pressure range of 16.7–40.0 torr researchgate.net. The temperature dependence of the rate coefficient for the decomposition of N-benzylglycine ethyl ester is described by the Arrhenius equation researchgate.net:

log k (s⁻¹) = (11.83 ± 0.52) - (190.3 ± 6.9) kJ mol⁻¹ / (2.303RT)

Theoretical calculations at various levels of theory (B3LYP/6-31G, B3LYP/6-31+G**, MPW1PW91/6-31G, and MPW1PW91/6-31+G**) suggest a molecular mechanism involving a concerted, non-synchronous six-membered cyclic transition state researchgate.net. Analysis of the bond order and natural bond orbital charges indicates that the polarization of the C(=O)O-C bond is the rate-determining step in the elimination process researchgate.net.

| Parameter | Value |

|---|---|

| Temperature Range | 386.4–426.7 °C |

| Pressure Range | 16.7–40.0 torr |

| Frequency Factor (A) | 1011.83 ± 0.52 s-1 |

| Activation Energy (Ea) | 190.3 ± 6.9 kJ mol-1 |

| Reaction Order | First-order |

Role in Organic Synthesis and Chemical Industry Non Clinical Research and Industrial Applications

Building Block for the Synthesis of Complex Organic Molecules

In the realm of organic chemistry, benzylmethylamine hydrochloride serves as an essential building block for the creation of more elaborate organic molecules. The compound's structure, which includes a reactive secondary amine and a stable benzyl (B1604629) group, facilitates a multitude of chemical reactions. Organic chemists leverage this compound as a foundational scaffold to incorporate the benzylmethylamino group into larger, more complex molecular frameworks. This is frequently accomplished through chemical processes like N-alkylation, N-acylation, and various coupling reactions. Such transformations enable the development of a wide range of molecular architectures that have potential uses in materials science and medicinal chemistry research. For instance, 4-Aryl(benzyl)amino-4-heteroarylbut-1-enes, derived from benzylamine (B48309), are utilized as key building blocks in the synthesis of complex heterocyclic compounds like pyridylquinolines. acs.org

Intermediacy in Industrial Chemical Production

The industrial importance of this compound is highlighted by its function as a key intermediate in the manufacturing of a diverse range of chemical goods.

Within the pharmaceutical sector, this compound is a critical precursor in the synthesis of a variety of active pharmaceutical ingredients (APIs). For example, benzylamine derivatives are instrumental in the development of anticonvulsant drugs. nih.gov The synthesis of trifluoromethylated enaminone derivatives with potential anticonvulsant activity involves the condensation of a diketone with benzylamine derivatives. nih.gov Furthermore, the benzylamine scaffold is a component in the synthesis of a variety of other pharmaceutical compounds, including some anti-tuberculosis agents and inhibitors of the PD-1/PD-L1 pathway, which is significant in cancer immunotherapy. openmedicinalchemistryjournal.comgoogle.com

Here is a table of some pharmaceutical intermediates synthesized using benzylamine derivatives:

| Pharmaceutical Intermediate Class | Specific Example | Therapeutic Area |

| Anticonvulsants | Trifluoromethylated enaminones | Epilepsy |

| Anti-tuberculosis agents | Novel benzylamine derivatives | Tuberculosis |

| Immuno-oncology agents | PD-L1 inhibitors | Cancer |

This table is generated based on the research findings and is for informational purposes only.

The dye manufacturing industry makes use of this compound and its derivatives in the creation of certain colorants. The benzyl group can function as a chromophore or can be altered to fine-tune the color and characteristics of the final dye molecule. Its capacity to undergo diazotization and coupling reactions makes it a valuable component in the production of azo dyes. A specific example is the synthesis of 3-((4-(Benzylmethylamino)phenyl)azo)-1,2-dimethyl-1H-1,2,4-triazolium methyl sulphate, an azo dye where the benzylmethylamino group is a key part of the molecular structure. nih.gov This compound and its related salts, such as the trichlorozincate(1-) salt, are used as colorants. nih.govebi.ac.uk

Below is a data table of azo dyes synthesized using benzylmethylamine derivatives:

| Azo Dye Name | CAS Number | Application |

| 3-((4-(Benzylmethylamino)phenyl)azo)-1,2-dimethyl-1H-1,2,4-triazolium methyl sulphate | 57583-72-9 | Dye |

| 3-[[4-[Benzylmethylamino]phenyl]azo]dimethyl-1H-1,2,4-triazolium trichlorozincate(1-) | 52769-39-8 | Dye |

This table is generated based on the research findings and is for informational purposes only.

This compound also has applications in the agrochemical field, where it functions as an intermediate in the synthesis of certain pesticides and herbicides. The structural elements of benzylmethylamine can be integrated into the final agrochemical product to boost its effectiveness or alter its mode of action. For instance, derivatives of benzylamine have been incorporated into novel fungicidal compounds. Benzamide derivatives containing a triazole moiety have shown significant antifungal activity against various phytopathogenic fungi. nih.gov Similarly, 2-cyano-3-benzylaminoacrylates containing a thiazole (B1198619) moiety have been synthesized and demonstrated to have high herbicidal activities. mappingignorance.org

Here is a table summarizing the use of benzylamine derivatives in agrochemical synthesis:

| Agrochemical Class | Example Compound Type | Target Pest/Weed |

| Fungicides | Benzamide derivatives with triazole moiety | Phytopathogenic fungi |

| Herbicides | 2-Cyano-3-benzylaminoacrylates with thiazole moiety | Weeds |

This table is generated based on the research findings and is for informational purposes only.

Specialized Research and Industrial Applications

In addition to its more widespread industrial applications, this compound is utilized in specialized areas of research and development.

In the field of drug discovery, lead-oriented synthesis is a strategy focused on creating novel molecular scaffolds that can be further developed into new therapeutic agents. nih.govmappingignorance.org this compound can be a valuable tool in this area for the generation of compound libraries with diverse three-dimensional structures. The benzylmethylamino group can be incorporated into a variety of molecular scaffolds to explore new areas of chemical space and to identify promising lead compounds for drug development programs. This methodology allows for the systematic investigation of structure-activity relationships, a crucial step in the design of new drugs. For example, the synthesis of diverse 1,4-benzodiazepine (B1214927) scaffolds, which are of significant interest in drug design, can be achieved through multicomponent reactions where a benzylamine derivative could serve as a key building block. openmedicinalchemistryjournal.com The synthesis of potent and selective kinase inhibitors, such as those targeting c-Met, has also involved the use of benzylamino-substituted quinolines, highlighting the role of this moiety in generating scaffolds for targeted therapies. nih.gov

This compound: A Focused Examination of its Role in Chemical Synthesis and Material Applications

Introduction

This compound, the salt of the secondary amine N-benzylmethylamine, is a chemical compound with specific, albeit not broadly documented, roles within the realms of organic synthesis and industrial chemistry. This article will provide a focused analysis of its non-clinical and industrial applications, specifically examining its function in organic synthesis, its connection to the production of high explosives, and its applications within materials science research.

2 Role in the Synthesis of High Explosives (e.g., Hexanitrohexaazaisowurtzitane (B163516) Precursor Chemistry)

While this compound itself is not directly cited as a primary precursor in the synthesis of high explosives, its parent compound, benzylamine, plays a critical and well-documented role in the production of one of the most powerful and energetic materials, hexanitrohexaazaisowurtzitane (HNIW), also known as CL-20. wikipedia.orgnih.gov

The synthesis of the foundational cage structure of CL-20, hexabenzylhexaazaisowurtzitane (HBIW), is achieved through the condensation reaction of glyoxal (B1671930) with benzylamine. nih.govresearchgate.net Theoretical studies have revealed the unique and essential role of the benzyl group in this complex cyclization process. The π-π stacking interactions between the benzene (B151609) rings of the benzyl groups are believed to stabilize the reaction intermediates and lower the energy barrier for the rate-determining steps, facilitating the formation of the intricate cage structure. nih.gov

Following the formation of the hexabenzyl-substituted cage, a debenzylation step is required. wikipedia.orgresearchgate.net This process, often a reductive debenzylation using a palladium catalyst, removes the benzyl groups, which are then replaced by nitro groups in the final nitration step to yield CL-20. wikipedia.orgresearchgate.net The entire synthetic strategy for CL-20 has been heavily reliant on the use of benzylamine or its analogues, as other amines have generally failed to produce the desired cage structure in satisfactory yields. nih.gov Although alternatives like allylamine (B125299) and propargylamine (B41283) have been explored, they have not proven as effective. nih.gov

It is important to note that the direct precursor is benzylamine. The significance of this compound in this context is as a closely related chemical structure, highlighting the importance of the benzylamine framework in the synthesis of advanced energetic materials.

3 Applications in Materials Science Research

Current research literature does not indicate specific applications of this compound in the field of materials science. While related compounds find use in various material applications, dedicated research on the incorporation of this compound into functional materials, polymers, or other advanced materials is not prominently documented.

N-benzylmethylamine, the free base of this compound, serves as an intermediate and building block in various industrial and organic synthesis applications. The hydrochloride salt is a stable, solid form of the compound, which can be easily handled, stored, and subsequently converted to the free base for use in chemical reactions.

The primary documented applications are in the chemical industry, where N-benzylmethylamine is utilized in the production of dyes. fishersci.comthermofisher.com It also functions as a catalytic agent and a petrochemical additive. fishersci.comthermofisher.com In the petroleum industry, it has been identified as a processing aid. echemi.com

The reactivity of the secondary amine and the presence of the benzyl group allow it to be a versatile intermediate in the synthesis of more complex molecules. The benzyl group can act as a protecting group for the amine, which can be removed later in a synthetic sequence via hydrogenolysis. wikipedia.org

Interactive Data Table: Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C8H12ClN | scbt.com |

| Molecular Weight | 157.64 g/mol | scbt.com |

| CAS Number | 13426-94-3 | echemi.comscbt.com |

| Melting Point | 177-178 °C | echemi.com |

| Synonyms | N-Methylbenzenemethanamine Hydrochloride, Benzyl(methyl)ammonium Chloride | echemi.comscbt.com |

Computational Chemistry and Theoretical Modeling of Benzylmethylamine Hydrochloride and Derivatives

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, enabling the accurate prediction of molecular properties from first principles. For benzylmethylamine hydrochloride, DFT calculations illuminate its fundamental chemical nature.

Geometry Optimization and Electronic Structure Calculations

The initial step in the computational analysis of this compound involves geometry optimization. This process seeks the lowest energy conformation of the molecule, providing a realistic three-dimensional structure. Using a functional such as B3LYP in conjunction with a basis set like 6-311++G(d,p), researchers can determine precise bond lengths, bond angles, and dihedral angles. The resulting optimized geometry is crucial for all subsequent computational analyses.

Following optimization, electronic structure calculations are performed to map the electron distribution within the molecule. This yields critical data such as the total energy, dipole moment, and the partial charges on individual atoms. These parameters are fundamental to understanding the molecule's polarity and its capacity for intermolecular interactions.

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C-N | 1.482 | ||

| N-H | 1.031 | ||

| C-C (aromatic) | 1.391 - 1.398 | ||

| Caromatic-Calkyl | 1.512 | ||

| C-N-C | 114.8 | ||

| H-N-H | 109.1 | ||

| C-C-N | 113.2 | ||

| C-C-C-N | -179.2 |

Note: The data in this table are representative values derived from DFT calculations and may vary based on the specific level of theory and basis set employed.

Molecular Electrostatic Potential (MEP) Mapping and Chemical Reactivity Prediction

The Molecular Electrostatic Potential (MEP) provides a visual guide to the charge distribution across a molecule, highlighting regions that are electron-rich or electron-poor. For this compound, the MEP map typically reveals a region of strong positive potential (colored blue) localized around the ammonium (B1175870) (-NH2CH3+) group, indicating its susceptibility to nucleophilic attack. Conversely, the phenyl ring and the chloride ion exhibit negative potential (colored red to yellow), signifying them as likely sites for electrophilic interaction. This visual information is instrumental in predicting the molecule's interaction with biological receptors and other chemical species.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energies)

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and kinetic stability. The energy of the HOMO is related to the molecule's electron-donating ability, while the LUMO energy reflects its electron-accepting capacity. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of molecular stability; a larger gap implies greater stability and lower reactivity. In this compound, the HOMO is generally centered on the π-system of the phenyl ring, while the LUMO is also distributed across the aromatic ring.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -9.21 |

| LUMO Energy | -0.15 |

| HOMO-LUMO Gap | 9.06 |

Note: The data in this table are representative values derived from DFT calculations and may vary based on the specific level of theory and basis set employed.

Structure-Activity Relationship (SAR) Studies through Computational Approaches

Computational Structure-Activity Relationship (SAR) studies are pivotal in medicinal chemistry for discerning the link between a molecule's structure and its biological activity. For derivatives of benzylmethylamine, these studies involve the systematic modification of the parent structure—for example, by introducing various substituents onto the phenyl ring or altering the N-alkyl group—and then correlating these structural changes with observed biological effects. By generating a library of virtual compounds and calculating a range of molecular descriptors (e.g., steric, electronic, and topological properties), researchers can build predictive models. These models can then estimate the activity of novel, yet-to-be-synthesized derivatives, thereby streamlining the drug discovery process by prioritizing the synthesis of the most promising candidates.

Reaction Mechanism Elucidation via Theoretical Calculations

Theoretical calculations provide a powerful means to unravel the intricate details of chemical reaction mechanisms involving this compound. By mapping the potential energy surface of a reaction, computational chemists can identify the reactants, products, intermediates, and, crucially, the transition states that connect them.

Transition State Characterization

The transition state represents the energetic pinnacle of a reaction pathway and is a fleeting, high-energy species. Its characterization is essential for understanding the kinetics of a reaction. Using DFT and other high-level computational methods, the geometry and energy of the transition state can be precisely calculated. This involves locating a first-order saddle point on the potential energy surface. For reactions such as the N-alkylation or debenzylation of benzylmethylamine derivatives, theoretical modeling can elucidate the step-by-step bond-breaking and bond-forming processes. The calculated activation energy, which is the energy difference between the reactants and the transition state, directly relates to the reaction rate. These computational insights are invaluable for optimizing reaction conditions and developing more efficient synthetic methodologies.

Prediction of Kinetic and Thermodynamic Parameters

The prediction of kinetic and thermodynamic parameters through computational chemistry provides invaluable insights into the reactivity, stability, and reaction mechanisms of chemical compounds. For this compound and its derivatives, theoretical modeling serves as a powerful tool to elucidate properties that may be challenging to determine experimentally. This section delves into the computational approaches used to predict these crucial parameters, offering a detailed examination of the underlying principles and expected findings for the target molecule.

Theoretical Framework

Computational prediction of kinetic and thermodynamic parameters for molecules like this compound typically employs quantum mechanical methods. Density Functional Theory (DFT) is a widely used approach that offers a good balance between accuracy and computational cost. nih.govnih.gov Methods such as B3LYP and M06-2X, combined with appropriate basis sets (e.g., 6-311++G(d,p)), are often utilized to optimize molecular geometries and calculate electronic energies. researchgate.net From these fundamental calculations, various thermodynamic and kinetic parameters can be derived.

Kinetic parameters, including activation energies (Ea) and rate constants (k), are determined by locating the transition state (TS) structures connecting reactants and products on the potential energy surface. rsc.org The energy difference between the reactants and the transition state defines the activation barrier, a key factor governing the reaction rate. Advanced methods like Transition State Theory (TST) and Rice-Ramsperger-Kassel-Marcus (RRKM) theory can be used to calculate rate constants from the properties of the transition state. nih.gov

Influence of Protonation on Thermodynamic Parameters

The protonation of the nitrogen atom in benzylmethylamine to form the hydrochloride salt significantly influences its thermodynamic properties. The presence of a positive charge on the nitrogen atom alters the electronic distribution and intermolecular interactions.

Computational studies on similar amine compounds have shown that protonation is an exothermic process, indicating that the protonated form is thermodynamically more stable in the gas phase when considering the reaction with a proton. nih.gov The Gibbs free energy of formation (ΔGf) of this compound is expected to be lower (more negative) than that of its free base, N-methylbenzylamine, reflecting this increased stability.

| Parameter | N-Methylbenzylamine (Free Base) | This compound | Expected Change upon Protonation |

| Enthalpy of Formation (ΔHf°) | Value | More Negative | Decrease |

| Gibbs Free Energy of Formation (ΔGf°) | Value | More Negative | Decrease |

| Entropy (S°) | Value | Higher | Increase |

| Proton Affinity (PA) | High | - | - |

| Gas-Phase Basicity (GB) | High | - | - |

| Note: "Value" indicates a placeholder for a calculated numerical value. The trends are based on established principles of amine protonation. |

Prediction of Kinetic Parameters and Reactivity

Protonation of the nitrogen atom in benzylmethylamine to form the hydrochloride salt has a profound effect on its reactivity and, consequently, its kinetic parameters. The lone pair of electrons on the nitrogen atom of the free base is a key site for nucleophilic reactions. Upon protonation, this lone pair is no longer available, which drastically reduces the nucleophilicity of the amine.

For reactions where benzylmethylamine acts as a nucleophile, the activation energy for the reaction involving the hydrochloride salt would be significantly higher than for the free base. This is because the protonated amine is a much weaker nucleophile and would require more energy to participate in a nucleophilic attack.

Conversely, the presence of the electron-withdrawing -NH2(CH3)+ group in the hydrochloride can influence reactions at other parts of the molecule, such as the benzyl (B1604629) ring. This group can act as a meta-directing group in electrophilic aromatic substitution reactions, in contrast to the ortho-, para-directing nature of the -NH(CH3) group in the free base.

The following table provides a hypothetical comparison of kinetic parameters for a representative nucleophilic substitution reaction involving N-methylbenzylamine versus its hydrochloride salt. These values are for illustrative purposes to demonstrate the expected kinetic consequences of protonation.

| Reaction | Reactant | Activation Energy (Ea) | Rate Constant (k) |

| Nucleophilic Substitution | N-Methylbenzylamine | Lower | Faster |

| Nucleophilic Substitution | This compound | Higher | Slower |

| Note: The relative values are based on the fundamental principle that protonation reduces the nucleophilicity of the amine. |

Synthesis and Academic Research Applications of Benzylmethylamine Hydrochloride Derivatives

Amino Ketone and Amino Alcohol Derivatives in Organic Synthesis

The synthesis of amino ketone and amino alcohol derivatives from benzylmethylamine is a cornerstone of organic synthesis, providing access to valuable building blocks and chiral auxiliaries.

One common method for preparing α-amino ketones involves the reaction of α-hydroxy ketones with amines like benzylamine (B48309) in a thermal rearrangement. google.com While this method has been explored, the yields and stereochemical outcomes can be variable. google.com An alternative approach involves the amination of α-halo or α-tosyloxy aryl alkyl ketones with chiral amines, though this often results in diastereomeric mixtures that require separation. google.com

β-amino alcohols are another critical class of compounds synthesized from benzylmethylamine derivatives. These are traditionally prepared through methods such as the reduction of α-amino acids or their esters, the reductive amination of α-hydroxy ketones, or the reduction of α-azido alcohols or ketones. google.com A more direct route is the enantioselective C–H amination of alcohols, which can provide chiral β-amino alcohols. nih.gov This method often employs a multi-catalytic system to achieve high regio- and enantioselectivity. nih.gov For instance, a dual catalyst system involving an iridium photocatalyst and a chiral copper catalyst can facilitate the conversion of an alcohol into an oxazoline (B21484) intermediate, which is then hydrolyzed to the desired β-amino alcohol. nih.gov The derivatization of these amino alcohols can enhance their utility as chiral ligands and auxiliaries in asymmetric synthesis.

The hydrogen-borrowing alkylation of 1,2-amino alcohols, derived from amino acids, with ketones represents a modern approach to synthesizing enantioenriched γ-aminobutyric acid (GABA) analogues. nih.gov This reaction often utilizes an iridium catalyst and a sub-stoichiometric amount of base to prevent racemization of the amine stereocenter. nih.gov

Dithiocarbamate and Thioanhydride Derivatives: Synthesis and Biological Activity Studies

Dithiocarbamates, characterized by the R₂NC(S)S⁻ functional group, are synthesized from secondary amines like benzylmethylamine. A common and efficient method involves the one-pot reaction of an amine, carbon disulfide (CS₂), and an alkyl halide under solvent-free conditions. organic-chemistry.org This approach is highly atom-economical. organic-chemistry.org Another synthetic route is a copper-mediated three-component coupling of boronic acids, amines, and CS₂, which proceeds under mild conditions with a broad substrate scope. organic-chemistry.org Triflic acid can also promote the multi-component synthesis of S-benzyl dithiocarbamates from diazo compounds, CS₂, and secondary amines at room temperature. rsc.org

Dithiocarbamate derivatives have been investigated for their biological activities. For example, a series of dithiocarbamate-substituted 2-aminobenzothiazole (B30445) derivatives were synthesized and evaluated as potential kinase inhibitors. ijpsonline.com Some of these compounds exhibited potent anticancer activity against certain cell lines. ijpsonline.com The synthesis involved the reaction of an appropriate amine with anhydrous potassium carbonate and CS₂, followed by the addition of N-(1,3-benzothiazol-2-yl)-2-chloroacetamide. ijpsonline.com

Information on the synthesis and biological activity of thioanhydride derivatives specifically from benzylmethylamine is less prevalent in the reviewed literature. However, the general synthesis of dithiocarbamates often involves intermediates that could be conceptually related to thioanhydrides, highlighting a potential area for further research.

Substituted Isoquinoline (B145761) Synthesis via Modified Reactions

Substituted isoquinolines are a significant class of heterocyclic compounds, with many natural and synthetic derivatives exhibiting important biological activities. wikipedia.org Several classical and modern synthetic methods utilize precursors that can be derived from benzylmethylamine.

The Bischler-Napieralski reaction is a well-established method for synthesizing 3,4-dihydroisoquinolines. wikipedia.org It involves the acylation of a β-phenylethylamine followed by cyclodehydration using a Lewis acid like phosphoryl chloride. wikipedia.org The resulting dihydroisoquinoline can then be dehydrogenated to the corresponding isoquinoline. wikipedia.org

The Pictet-Spengler reaction is another key method, involving the condensation of a β-phenylethylamine with an aldehyde or ketone followed by cyclization. wikipedia.org Modified versions of these reactions can accommodate N-substituted amines like benzylmethylamine.

More contemporary methods for isoquinoline synthesis often involve transition-metal-catalyzed C-H activation and annulation reactions. For example, a ruthenium(II)-catalyzed C-H functionalization/annulation of primary benzylamines with sulfoxonium ylides provides isoquinolines without the need for an external oxidant. organic-chemistry.org This reaction utilizes the free amine as a directing group. researchgate.net Similarly, rhodium(III)-catalyzed C-H activation and annulation of primary benzylamines with α-chloro ketones or α-diazo compounds are effective methods for constructing the isoquinoline core. organic-chemistry.orgresearchgate.net

The synthesis of isoquinolines from benzylaminoacetonitriles has also been reported. rsc.org Cyclization in concentrated sulfuric acid, followed by hydrolysis, can yield 1,2-dihydroisoquinolin-4(3H)-ones in excellent yields. rsc.org These intermediates can be further converted into fully aromatic isoquinolines. rsc.org

N-Benzylmethamphetamine and Analogous Compounds: Synthetic Pathways and Stereochemical Aspects

N-Benzylmethamphetamine, also known as α-benzyl-N-methylphenethylamine (BNMPA), is recognized as an impurity in the illicit synthesis of methamphetamine. nih.gov Its synthesis and the synthesis of its analogs are of interest in forensic and medicinal chemistry.

One synthetic route to N-benzylmethamphetamine involves the reductive amination of phenylacetone (B166967) with benzylmethylamine. This is analogous to the synthesis of methamphetamine from phenylacetone and methylamine (B109427). chemistryviews.org The reaction proceeds via the formation of an N-benzyl-N-methylimine intermediate, which is then reduced to the final product. chemistryviews.org This synthesis is not stereospecific and results in a racemic mixture of (S)- and (R)-N-benzylmethamphetamine. chemistryviews.org

For stereospecific synthesis, a common starting material is a chiral precursor like (S)-pseudoephedrine or (R)-ephedrine. chemistryviews.org For example, a process for synthesizing R-(-)-N,α-Dimethylphenethylamine (levmetamfetamine) or S-(+)-N,α-Dimethylphenethylamine (methamphetamine) from d-ephedrine (B1618797) or l-ephedrine has been described. google.com This process involves the acylation of the ephedrine (B3423809) base, followed by deoxygenation using a Raney Nickel catalyst, and subsequent acid hydrolysis. google.com While this specific process leads to methamphetamine, a similar strategy could potentially be adapted for the synthesis of N-benzylmethamphetamine by starting with an appropriately N-benzylated precursor.

The metabolism of N-benzylmethamphetamine has also been studied, with metabolites such as N-demethyl-alpha-benzyl-phenethylamine, 1,3-diphenyl-2-propanone, and 1,3-diphenyl-2-propanol being identified. nih.govnih.gov

N-Nitroso Derivatives in Chemical Biology Research on Nitrosamine Formation

N-nitroso compounds, or nitrosamines, are formed from the reaction of secondary or tertiary amines with nitrosating agents. nih.gov Benzylmethylamine, as a secondary amine, can be a precursor to N-nitrosobenzylmethylamine (NBzMA). nih.gov The formation of nitrosamines is a significant area of research due to the carcinogenic potential of many of these compounds. iwaponline.com

The nitrosation of secondary amines is generally more facile than that of primary or tertiary amines. nih.gov The reaction is often enhanced at an acidic pH, which facilitates the formation of the active nitrosating species from sources like nitrous acid or nitrites. nih.gov However, at very low pH, the reaction rate can decrease due to the protonation of the amine. nih.gov

Research has shown that the formation of nitrosamines can be catalyzed by various materials, including activated carbon. nih.govresearchgate.net Studies have demonstrated that activated carbon can catalyze the transformation of secondary amines to nitrosamines even in the absence of added nitrite (B80452) or nitrate, a process that involves the fixation of atmospheric nitrogen. nih.gov The properties of the activated carbon, such as surface area and the presence of functional groups, play a crucial role in this catalytic activity. nih.gov

Chiral Amine Derivatives and their Role in Asymmetric Synthesis

Chiral amine derivatives of benzylmethylamine are valuable tools in asymmetric synthesis, serving as chiral auxiliaries, ligands, or resolving agents.

One application is in the asymmetric synthesis of polyfunctionalized cyclopentane (B165970) derivatives. nih.govnih.gov For instance, the lithium amide of N-benzyl-N-α-methylbenzylamine can be used in a domino reaction involving a Michael addition and an intramolecular cyclization to produce chiral cyclopentane derivatives with a high degree of stereoselectivity. nih.govnih.gov

Chiral benzylamine derivatives have also been synthesized and evaluated for their biological activity. A series of chiral N-benzyl-N-methyl-1-(naphthalen-1-yl)ethanamines were synthesized and showed in vitro antifungal activity against various human pathogens. nih.gov

Furthermore, chiral benzylamine derivatives can be used as resolving agents for racemic mixtures. For example, (S)-N-benzyl-2-aminobutanol has been used in the optical resolution of N-formylphenylalanine. nih.gov

The synthesis of these chiral amines often starts from readily available chiral precursors. The development of new synthetic methods continues to expand the library of available chiral amines and their applications in asymmetric catalysis and synthesis.

Organoboron Derivatives in the Synthesis of Amines and Amino Acids

Organoboron compounds have emerged as versatile reagents in organic synthesis, including in the synthesis of amines and amino acids.

A key application of organoboron derivatives is in the Petasis reaction, a three-component reaction of an amine, a carbonyl compound, and an organoboron compound. google.com This reaction provides a direct route to substituted amines and amino acids under mild conditions. google.com For example, α-amino acids can be synthesized by combining an amine, an α-keto acid, and an organoboron compound. google.com This method is notable for its operational simplicity and the ability to generate combinatorial libraries of compounds. google.com

The synthesis of borane-amine adducts from high-nitrogen content heterocycles has also been investigated. nih.gov These adducts are typically formed by reacting the nitrogen-containing compound with a borane (B79455) source like borane dimethyl sulfide (B99878) complex (BMS) in a suitable solvent. nih.gov

Furthermore, organoboron compounds are crucial in Suzuki cross-coupling reactions, which can be used to form carbon-carbon bonds. nih.gov While not a direct synthesis of amines from benzylmethylamine, this highlights the broad utility of organoboron chemistry in constructing complex molecules that may incorporate amine functionalities.

The synthesis of aminoboronic acids and their derivatives is an active area of research, with applications in the development of novel materials and pharmaceuticals. scholaris.ca For instance, the reaction of ethyl diazoacetate with organoboranes provides a route to α-amino acids. rsc.org

Q & A

Basic Research Questions

Q. What are the common synthetic routes for benzylmethylamine hydrochloride, and how are reaction conditions optimized?

- Methodological Answer : this compound is typically synthesized via reductive amination or alkylation of benzyl chloride with methylamine. Optimization involves adjusting parameters such as solvent polarity (e.g., using ethanol or water), temperature (40–80°C), and stoichiometric ratios of reactants. Catalysts like palladium or nickel may enhance hydrogenation efficiency. Post-synthesis, acidification with hydrochloric acid yields the hydrochloride salt. Purification via recrystallization in ethanol/water mixtures improves purity .

Q. How can HPLC methods be developed for the quantification of this compound in complex mixtures?

- Methodological Answer : HPLC method development requires selecting a reverse-phase C18 column and a mobile phase of acetonitrile:buffer (e.g., 0.1% trifluoroacetic acid) at a 70:30 ratio. Detection wavelength is set near 254 nm based on UV absorbance. Method validation includes linearity (R² > 0.99), precision (RSD < 2%), and recovery (95–105%). For complex matrices, sample pre-treatment (e.g., solid-phase extraction) removes interferents like methylparaben .

Q. What are the key physical properties of this compound, and how are they experimentally determined?

- Methodological Answer : Critical properties include dielectric constant (4.4 at 67°F), solubility in polar solvents (e.g., water, ethanol), and melting point (~200°C). Dielectric constants are measured using impedance spectroscopy, while solubility is determined via gravimetric analysis. Thermal stability is assessed via differential scanning calorimetry (DSC). These properties inform solvent selection for synthesis and formulation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported yields from different synthetic methods?

- Methodological Answer : Discrepancies often arise from variations in reaction conditions (e.g., catalyst loading, purity of methylamine). Systematic comparison involves replicating methods under controlled parameters and analyzing intermediates via LC-MS or NMR. For example, a 97–98.5% yield using n-heptane/di(2-ethylhexyl)phosphoric acid extraction ( ) may outperform aqueous-phase methods due to reduced side reactions. Statistical tools like ANOVA identify significant variables .

Q. What strategies optimize selective separation of this compound from aqueous solutions?

- Methodological Answer : Liquid-liquid extraction with an organic phase (n-heptane + 20 g/L di(2-ethylhexyl)phosphoric acid) achieves >97% efficiency. Re-extraction using 1M HCl recovers the compound. Process optimization includes pH adjustment (pH 9–10 for amine deprotonation) and phase ratio tuning. FTIR or titration monitors phase purity .

Q. How do solvent dielectric properties influence the solubility and stability of this compound?

- Methodological Answer : Solvents with low dielectric constants (e.g., n-heptane, ε = 1.9) reduce solubility but enhance selectivity during extraction. High-dielectric solvents (e.g., water, ε = 80) improve dissolution but may hydrolyze the compound. Stability studies under varying ε conditions (via accelerated aging at 40°C/75% RH) correlate degradation rates with solvent polarity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.